molecular formula C9H8F2O B063410 1-(2,5-Difluoro-4-methylphenyl)ethanone CAS No. 178696-17-8

1-(2,5-Difluoro-4-methylphenyl)ethanone

Cat. No.: B063410
CAS No.: 178696-17-8
M. Wt: 170.16 g/mol
InChI Key: QQXDPAKYZUVNLU-UHFFFAOYSA-N
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Description

1-(2,5-Difluoro-4-methylphenyl)ethanone (: 178696-17-8) is a high-purity fluorinated aromatic ketone extensively employed as a critical synthetic intermediate in advanced organic and medicinal chemistry research. With a molecular formula of C 9 H 8 F 2 O and a molecular weight of 170.16 g/mol, this compound serves as a versatile building block for the construction of complex molecules . Key Applications and Research Value: Pharmaceutical Research & Development: This compound is a key precursor in the synthesis of potential active pharmaceutical ingredients (APIs). The strategic placement of fluorine atoms on the aromatic ring can significantly influence a drug molecule's metabolic stability, lipophilicity, and membrane permeability, making this ketone particularly valuable for creating novel therapeutic candidates. Agrochemical Science: Researchers utilize this compound in the development of new agrochemicals, such as herbicides and pesticides. The difluoro-methylphenyl moiety contributes to the desired biological activity and environmental persistence profiles of these compounds. Material Science: Its robust structure makes it a suitable monomer or cross-linking agent in polymer chemistry, as well as a precursor for designing advanced organic materials with specific electronic or thermal properties. Mechanism of Action in Synthesis: The reactivity of this compound is dominated by its carbonyl group and the electron-withdrawing effects of the fluorine substituents. The carbonyl carbon is electrophilic, readily undergoing nucleophilic addition or serving as a site for further functionalization, such as reduction to secondary alcohols or conversion to other functional groups. The fluorine atoms activate the aromatic ring towards specific electrophilic substitution pathways and are also involved in strategic interactions like hydrogen bonding and dipole-dipole interactions, which are crucial in molecular recognition and binding affinity studies. Disclaimer: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-difluoro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXDPAKYZUVNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reactivity and Mechanistic Investigations of 1 2,5 Difluoro 4 Methylphenyl Ethanone

Electronic and Steric Influences of Fluorine and Methyl Substituents on Carbonyl Reactivity

The reactivity of the carbonyl group in 1-(2,5-difluoro-4-methylphenyl)ethanone is intricately modulated by the electronic and steric properties of the fluorine and methyl substituents on the aromatic ring.

Inductive and Resonance Effects on Electrophilic Character of the Ketone

The two fluorine atoms on the phenyl ring exert a strong inductive electron-withdrawing effect (-I) due to their high electronegativity. This effect significantly increases the partial positive charge on the carbonyl carbon, enhancing its electrophilic character. libretexts.org Concurrently, the fluorine atoms exhibit a positive resonance effect (+R), donating electron density to the aromatic ring. However, for halogens, the inductive effect typically outweighs the resonance effect.

The methyl group, on the other hand, is an electron-donating group through a positive inductive effect (+I) and hyperconjugation. This donation of electron density to the phenyl ring can partially counteract the electron-withdrawing effects of the fluorine atoms. The net effect on the electrophilicity of the carbonyl carbon is a balance of these opposing electronic influences. The precise impact depends on the relative positions of the substituents. In the case of this compound, the fluorine atoms are positioned to strongly influence the carbonyl group, likely resulting in a net increase in its electrophilicity compared to unsubstituted acetophenone (B1666503).

The presence of fluorine can also influence the reactivity of the resulting fluoroalkyl ketones. researchgate.net The introduction of fluorine atoms can alter the lipophilicity and bioactivity of these molecules. researchgate.net

Conformational Preferences and Their Impact on Reaction Pathways

The substituents on the phenyl ring influence the conformational preferences of the acetyl group relative to the ring. For acetophenone and its derivatives, the molecule generally adopts a planar backbone structure. researchgate.net Studies on 2'-fluoro-substituted acetophenone derivatives have shown that they exclusively form s-trans conformers in solution. nih.gov This preference is attributed to the minimization of repulsive dipole-dipole interactions between the C-F bond and the carbonyl group. nih.gov In the s-trans conformation, the carbonyl group and the benzene (B151609) ring are nearly coplanar. nih.gov

This conformational locking can have significant implications for reaction pathways. A defined orientation of the carbonyl group relative to the substituted ring can dictate the trajectory of an approaching nucleophile, influencing stereochemical outcomes in reactions such as nucleophilic additions. The steric bulk of the methyl group, positioned ortho to one of the fluorine atoms and meta to the other, will also play a role in directing the approach of reagents.

Nucleophilic Additions to the Carbonyl Group

The enhanced electrophilicity of the carbonyl carbon in this compound makes it susceptible to nucleophilic attack.

Reductive Transformations: Catalytic and Stoichiometric Hydrogenation of Fluorinated Ketones

The reduction of fluorinated ketones to the corresponding alcohols is a critical transformation. Both catalytic and stoichiometric hydrogenation methods are employed for this purpose.

Catalytic Hydrogenation: Catalytic hydrogenation of α-fluoro ketones has been explored using iridium-based catalysts in a dynamic kinetic resolution strategy to produce chiral β-fluoro alcohols with good enantiomeric and diastereomeric selectivities. bohrium.com DFT calculations have suggested that a C-F···Na charge-dipole interaction in the transition state is responsible for the diastereomeric control. bohrium.com The enantioselective hydrogenation of acetophenone derivatives with electron-withdrawing groups on the aromatic ring has been shown to increase both the reaction rate and the enantiomeric excess when using a Pt-cinchona catalyst system. ethz.ch

Stoichiometric Hydrogenation: Stoichiometric reducing agents are also effective for the reduction of fluorinated ketones. A study on the B(C6F5)3-catalyzed transfer hydrogenation of aldehydes and ketones using PhSiH3 and stoichiometric water has provided mechanistic insights. nih.govacs.org This reaction proceeds through the formation of a geminal diol intermediate, followed by dehydroxylation and hydride transfer. nih.govacs.org

The following table summarizes some research findings on the reduction of fluorinated ketones:

Catalyst/ReagentSubstrate TypeKey FindingsReference
Iridium Catalystα-Fluoro KetonesHigh enantioselectivity and diastereoselectivity in the preparation of β-fluoro alcohols via dynamic kinetic resolution. bohrium.com
Pt-cinchona SystemAcetophenone DerivativesElectron-withdrawing groups on the aromatic ring increase reaction rate and enantiomeric excess. ethz.ch
B(C6F5)3 / PhSiH3 / H2OAldehydes/KetonesReduction proceeds through a geminal diol intermediate. nih.govacs.org

Formation and Reactivity of Carbinolamines and Other Addition Products

The reaction of ketones with amines leads to the formation of carbinolamine intermediates. fiveable.me These intermediates are typically unstable and can dehydrate to form imines or enamines. fiveable.me The stability and reactivity of carbinolamines are influenced by the substituents on the carbonyl compound and the amine. fiveable.me Electron-withdrawing groups, such as the fluorine atoms in this compound, can stabilize the carbinolamine intermediate. fiveable.me

Carbinolamines can also be intermediates in the synthesis of amines through reductive amination. fiveable.me In this process, the carbinolamine is reduced to the corresponding amine. fiveable.me

Alpha-Functionalization Reactions (α-Carbon Reactivity)

The protons on the methyl group of the acetyl moiety (α-protons) in this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and can be removed by a base to form an enolate. ncert.nic.in This enolate is a key intermediate in a variety of α-functionalization reactions.

The acidity of these α-hydrogens is a critical factor. ncert.nic.in The formation of an enol or enolate intermediate is a prerequisite for electrophilic substitution at the α-carbon. msu.edulibretexts.org Reactions such as halogenation and aldol (B89426) condensation proceed through these intermediates. ncert.nic.inmsu.edu

Fluorination at the α-position of ketones can be achieved using electrophilic fluorinating agents like Selectfluor®. The reaction is believed to proceed through an enol or enolate intermediate. sapub.orgscispace.comresearchgate.net The reactivity in these reactions is governed by a combination of steric and electronic effects. sapub.orgscispace.comresearchgate.net For instance, in some cyclic ketones, steric crowding can hinder the approach of the bulky fluorinating agent. sapub.org

The enolate of this compound can act as a nucleophile and react with various electrophiles. wikipedia.org However, the presence of fluorine atoms on the aromatic ring can also influence the reactivity of the enolate. While enolates are generally more nucleophilic than enols, the electronic effects of the ring substituents can modulate this reactivity. wikipedia.org

Stereoselective and Regioselective α-Halogenation of Fluorinated Acetophenones

The α-position of acetophenones is a key site for functionalization. The presence of fluorine atoms on the aromatic ring can influence the stereoselectivity and regioselectivity of α-halogenation reactions.

Research into the direct α-fluorination of acetophenone derivatives has demonstrated methods to achieve high selectivity. One such method utilizes hypervalent iodine reagents in combination with a triethylamine-hydrogen fluoride (B91410) (TEA·5HF) complex. organic-chemistry.orgnih.govacs.org This approach allows for the selective introduction of a single fluorine atom at the α-position, avoiding double fluorination, which can be a challenge with other fluorinating agents. The reduced reactivity of the resulting α-fluoro enol is credited for this selectivity. organic-chemistry.org While this method has been applied to a range of acetophenone derivatives, specific data on the stereoselectivity for chiral α-carbons in fluorinated acetophenones is an area for further investigation.

Regioselectivity in the α-halogenation of substituted acetophenones is primarily dictated by the directing effects of the substituents on the aromatic ring. For this compound, the acetyl group is the primary site of enolization and subsequent halogenation.

Enolization and Enolate Chemistry in the Context of Fluorine Substitution

The enolization of acetophenones is a critical step in many of their reactions, including α-halogenation. The presence and position of fluorine substituents on the phenyl ring can significantly impact the equilibrium between the keto and enol tautomers and the subsequent reactivity of the enolate.

Studies on 2'-fluoro-substituted acetophenone derivatives have revealed a strong preference for the s-trans conformation, where the carbonyl group and the fluorine atom are oriented away from each other. nih.gov This conformational preference is attributed to the minimization of dipole-dipole repulsion between the C-F and C=O bonds. nih.gov This conformational locking can influence the accessibility of the α-protons for deprotonation and, consequently, the rate and pathway of enolization.

The reaction mechanism for α-fluorination of acetophenones typically involves the initial enolization of the ketone, followed by electrophilic attack by the fluorinating agent. organic-chemistry.org The electron-withdrawing nature of the fluorine atoms on the phenyl ring of this compound would be expected to increase the acidity of the α-protons, potentially facilitating enolate formation.

Aromatic Reactivity: Electrophilic and Nucleophilic Aromatic Substitutions

The difluorinated phenyl ring of this compound is susceptible to both nucleophilic and electrophilic aromatic substitution reactions, with the fluorine atoms playing a crucial role in directing the outcome of these transformations.

Nucleophilic Aromatic Substitution (SNAr) on the Difluorinated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. masterorganicchemistry.com The fluorine atoms in this compound, being highly electronegative, activate the ring towards nucleophilic attack. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a negatively charged Meisenheimer complex intermediate. nih.govlibretexts.orglibretexts.org However, recent studies have provided evidence for concerted mechanisms in some SNAr reactions. nih.gov

The regioselectivity of SNAr on a difluorinated ring is influenced by the position of the fluorine atoms and other substituents. In the case of this compound, the acetyl group is a deactivating group for nucleophilic attack. However, the fluorine atoms at positions 2 and 5 strongly activate the ring. Nucleophilic attack is generally favored at positions ortho or para to a strong electron-withdrawing group. masterorganicchemistry.comlibretexts.org In this molecule, the fluorine atom at position 2 is ortho to the acetyl group, and the fluorine at position 5 is meta. Therefore, nucleophilic attack would be anticipated to preferentially occur at the carbon bearing the fluorine at position 2.

The nature of the leaving group is also a critical factor in SNAr reactions, with fluoride often being a good leaving group in this context. masterorganicchemistry.com

Considerations for Electrophilic Aromatic Substitution (EAS) on the Substituted Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. masterorganicchemistry.comlibretexts.org In contrast to SNAr, the rate of EAS is generally decreased by electron-withdrawing substituents like fluorine and the acetyl group. Both are considered deactivating groups.

The directing effects of the existing substituents on the phenyl ring of this compound will determine the position of any incoming electrophile.

Fluorine: Halogens are generally ortho-, para-directing due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance, despite their inductive electron-withdrawing effect.

Methyl group: An alkyl group is an activating, ortho-, para-director.

Acetyl group: A carbonyl group is a deactivating, meta-director.

Position 3: Meta to the acetyl group, ortho to the fluorine at C2, and ortho to the methyl group at C4.

Position 6: Ortho to the acetyl group and meta to the fluorine at C5 and the methyl group at C4.

Spectroscopic and Crystallographic Characterization of 1 2,5 Difluoro 4 Methylphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering insights into the chemical environment of individual atoms. For 1-(2,5-Difluoro-4-methylphenyl)ethanone, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, provides a complete picture of its molecular framework.

Comprehensive Analysis of ¹H, ¹³C, and ¹⁹F NMR Spectral Data

The analysis of one-dimensional NMR spectra is the first step in piecing together the molecular puzzle of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number and types of hydrogen atoms present in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl and methyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and carbonyl groups. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The acetyl methyl protons will appear as a singlet, while the aromatic methyl protons will also be a singlet, though potentially showing small long-range couplings to the fluorine atoms. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. researchgate.net Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ketone is characteristically found at a low field (downfield) position, typically in the range of 190-200 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with their chemical shifts significantly affected by the fluorine substituents. The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF). chemicalbook.comnih.gov The methyl carbons of the acetyl and the aromatic methyl group will appear at a much higher field (upfield). nist.gov

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a powerful tool for studying fluorinated organic compounds. sigmaaldrich.com The ¹⁹F NMR spectrum of this compound will show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and the coupling constants between the two fluorine atoms (JFF) and between each fluorine and neighboring protons (JHF) are crucial for confirming the substitution pattern on the benzene (B151609) ring. nist.gov

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~7.5ddJHF ≈ 8, JHH ≈ 2H-6
¹H~7.2ddJHF ≈ 10, JHH ≈ 2H-3
¹H~2.6sCOCH₃
¹H~2.3sAr-CH₃
¹³C~195d²JCF ≈ 5C=O
¹³C~158dd¹JCF ≈ 250, ²JCF ≈ 15C-2
¹³C~155dd¹JCF ≈ 245, ²JCF ≈ 12C-5
¹³C~125d³JCF ≈ 3C-1
¹³C~120d²JCF ≈ 20C-4
¹³C~118dd²JCF ≈ 25, ³JHH ≈ 5C-6
¹³C~115dd²JCF ≈ 20, ³JHH ≈ 5C-3
¹³C~30qCOCH₃
¹³C~15qAr-CH₃
¹⁹FdJFF ≈ 15F-2
¹⁹FdJFF ≈ 15F-5

Note: The data in this table is predicted based on typical values for similar structures and may not represent exact experimental values.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms within the molecule. mdpi.comchem960.comnist.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In this compound, COSY would show correlations between the aromatic protons, helping to trace the connectivity around the ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for unambiguously assigning the ¹H and ¹³C signals. For instance, it would link the methyl proton signal to the corresponding methyl carbon signal. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is vital for piecing together the entire molecular structure, for example, by showing a correlation between the acetyl protons and the carbonyl carbon, and between the aromatic protons and the carbons of the benzene ring. mdpi.comnist.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. In a molecule like this, NOESY can help to confirm the spatial relationship between the acetyl group and the adjacent aromatic proton. chem960.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₉H₈F₂O), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass (170.0543 g/mol ).

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for acetophenones include the cleavage of the bond between the carbonyl group and the methyl group, leading to the formation of a benzoyl cation. For this compound, the major fragments would likely correspond to the loss of the methyl group (M-15) and the acetyl group (M-43), resulting in characteristic peaks in the mass spectrum.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Ion FormulaDescription
170[C₉H₈F₂O]⁺Molecular Ion (M⁺)
155[C₈H₅F₂O]⁺Loss of methyl radical (•CH₃)
127[C₇H₅F₂]⁺Loss of acetyl radical (•COCH₃)

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a strong absorption band corresponding to the stretching of the carbonyl group (C=O) of the ketone, typically in the region of 1680-1700 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations will appear as strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. sigmaaldrich.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The carbonyl stretch is also observable in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra, providing further confirmation of the benzene ring.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModeIR Frequency (cm⁻¹) (Predicted)Raman Frequency (cm⁻¹) (Predicted)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch3000-28503000-2850
C=O Stretch (Ketone)~1690~1690
Aromatic C=C Stretch1600-14501600-1450
C-F Stretch1300-11001300-1100

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Computational and Theoretical Investigations of 1 2,5 Difluoro 4 Methylphenyl Ethanone

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of 1-(2,5-Difluoro-4-methylphenyl)ethanone and related molecules. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For acetophenone (B1666503) derivatives, the HOMO is typically associated with the lone pairs on the oxygen atom and the π-system of the benzene (B151609) ring, making these regions nucleophilic. youtube.com The LUMO is generally the π* antibonding orbital of the carbonyl group, rendering the carbonyl carbon electrophilic. youtube.com The presence of electron-withdrawing fluorine atoms and an electron-donating methyl group on the phenyl ring of this compound modifies the energies of these frontier orbitals, thereby influencing its reactivity.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) denote electron-deficient areas prone to nucleophilic attack. researchgate.netyoutube.com For this compound, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The carbonyl carbon and the hydrogen atoms of the methyl group would exhibit positive potentials. The fluorine atoms, being highly electronegative, also contribute significantly to the electrostatic potential distribution.

Table 1: Computed Properties of this compound

Property Value
Molecular Formula C₉H₈F₂O
Molecular Weight 170.16 g/mol
XLogP3-AA 2.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Exact Mass 170.054318 g/mol
Topological Polar Surface Area 17.1 Ų
Heavy Atom Count 12

Data sourced from PubChem and other chemical databases. chem960.com

DFT calculations are a reliable tool for predicting various spectroscopic parameters. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the structural elucidation of complex molecules. mdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to confirm the molecular structure.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For acetophenone and its derivatives, a key conformational feature is the rotation around the bond connecting the carbonyl group to the phenyl ring. DFT calculations can be employed to determine the relative energies of different conformers and the energy barriers to rotation. Studies on related 2'-fluoro-substituted acetophenones have shown a preference for an s-trans conformation, where the carbonyl group is oriented away from the fluorine atom. acs.org This preference is influenced by a combination of steric and electronic effects.

Molecular Dynamics and Conformational Sampling Studies

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time.

MD simulations can be used to explore the conformational landscape of this compound. By simulating the motion of the molecule at a given temperature, it is possible to identify the most populated (lowest energy) conformations and the transitions between them. Enhanced sampling techniques, such as metadynamics and adaptive biasing force, can be employed to overcome energy barriers and more efficiently sample the conformational space. nih.gov These studies can provide detailed information about the preferred dihedral angles and the rotational barriers around key bonds, such as the phenyl-carbonyl bond.

The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules. These simulations can reveal how the solvent affects the conformational preferences of the molecule. For example, polar solvents might stabilize certain conformers through dipole-dipole interactions or hydrogen bonding. The dielectric constant of the solvent has been shown to influence the through-space spin-spin coupling constants in fluorinated acetophenones, which is indicative of a change in conformational preference. acs.org

Reaction Mechanism Elucidation: Transition State Analysis and Reaction Pathway Modeling

Computational chemistry is an invaluable tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. youtube.com

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or reactions at the methyl group, computational methods can be used to model the entire reaction pathway. mdpi.com Transition state theory, combined with quantum chemical calculations, allows for the determination of the activation energy of a reaction, which is a key factor in determining its rate. By analyzing the geometry and electronic structure of the transition state, chemists can gain a deeper understanding of how the reaction proceeds and what factors control its outcome. This knowledge is crucial for designing new synthetic routes and catalysts.

Quantitative Structure-Property Relationship (QSPR) Studies (Excluding biological activity-focused QSAR)

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. nih.govresearchgate.net These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure. By quantifying structural features, known as molecular descriptors, QSPR models can predict various properties of new or untested compounds without the need for experimental measurements. nih.govresearchgate.net This approach is particularly valuable in chemical research for the high-throughput screening of compounds and for gaining insights into the molecular features that govern specific properties. nih.gov

For this compound, while specific, dedicated QSPR studies are not extensively documented in publicly available literature, its physicochemical properties can be predicted using various computational models. These predicted properties are fundamental for understanding its behavior in different chemical and physical environments. The development of a QSPR model typically involves creating a dataset of compounds with known properties, calculating a wide range of molecular descriptors for these compounds, and then using statistical methods, such as multiple linear regression, to build a predictive model. nih.govresearchgate.net

The molecular descriptors used in QSPR can be categorized into several types, including topological, geometrical, electronic, and physicochemical descriptors. frontiersin.org Topological indices, for instance, are numerical values derived from the graph representation of a molecule and have been successfully used to correlate the structure of compounds with properties like boiling point and heat of formation. frontiersin.org Quantum chemical descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the reactivity and electronic properties of a molecule. researchgate.net

The following table presents a set of computationally predicted physicochemical properties for this compound. These values are derived from computational software that employs principles related to QSPR.

PropertyPredicted Value
Molecular Weight170.16 g/mol
Molecular FormulaC9H8F2O
XLogP32.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1
Exact Mass170.054321 g/mol
Topological Polar Surface Area17.1 Ų
Heavy Atom Count12
Complexity181

Detailed Research Findings:

The predicted properties for this compound provide valuable insights into its expected physical and chemical behavior.

XLogP3 : The predicted octanol-water partition coefficient (XLogP3) of 2.2 suggests that the compound has a moderate degree of lipophilicity. chem960.com This property is crucial in understanding its solubility in various solvents and its potential for partitioning between aqueous and lipid phases. QSPR models for lipophilicity often utilize descriptors related to atom counts, surface area, and specific functional groups. frontiersin.org

Hydrogen Bonding : The molecule is predicted to have no hydrogen bond donors but one hydrogen bond acceptor (the oxygen atom of the carbonyl group). chem960.com This information is critical for predicting its interaction with other molecules and its physical properties, such as boiling point and solubility in protic solvents.

Topological Polar Surface Area (TPSA) : A TPSA of 17.1 Ų indicates a relatively low polarity. chem960.com TPSA is a descriptor frequently used in QSPR studies to predict the transport properties of molecules. frontiersin.org

Molecular Descriptors for QSPR : The number of rotatable bonds, heavy atoms, and the complexity score are all examples of molecular descriptors that can be used as input variables in the development of QSPR models. chem960.com For instance, the number of rotatable bonds influences the conformational flexibility of the molecule, which can impact its physical state and interaction with other molecules.

Applications of 1 2,5 Difluoro 4 Methylphenyl Ethanone As a Synthetic Building Block and Catalyst

Strategic Utility in the Construction of Complex Organic Architectures

The strategic placement of fluorine atoms and a methyl group on the aromatic ring of 1-(2,5-Difluoro-4-methylphenyl)ethanone provides chemists with a powerful tool for designing and synthesizing complex molecular structures with tailored properties.

Precursor for the Synthesis of Novel Heterocyclic Compounds

The carbonyl group and the activated aromatic ring of this compound make it an ideal starting material for the synthesis of a wide variety of heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

For instance, the ketone functionality can readily undergo condensation reactions with various dinucleophiles to form a range of heterocyclic systems. One notable example is the synthesis of bioactive hydrazones. The reaction of this compound with hydrazides, such as 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine, proceeds through a nucleophilic attack of the hydrazine (B178648) moiety on the carbonyl carbon, followed by the elimination of a water molecule. This reaction is often facilitated by the presence of electron-withdrawing groups on the acetophenone (B1666503), which increases the electrophilicity of the carbonyl carbon, leading to good to excellent yields of the corresponding hydrazone derivatives. These resulting compounds are being explored for their potential as antibacterial and anticancer agents. mdpi.com

Furthermore, the presence of fluorine atoms can influence the regioselectivity of cyclization reactions, allowing for the controlled synthesis of specific isomers. The synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles can be envisioned starting from this versatile ketone. For example, cycloaddition reactions involving in-situ generated thiocarbonyl S-methanides with fluorinated α,β-unsaturated ketones, which can be derived from this compound, provide a pathway to sulfur-rich heterocycles like thiolanes. nih.gov Similarly, the insertion of arynes, which could be generated from derivatives of the title compound, into the C=O bond of aldehydes or formamides offers a route to oxygen-containing heterocycles such as coumarins, chromenes, and benzofurans. organic-chemistry.org

Scaffold for Diversification and Library Synthesis

In the quest for new drug candidates and materials with novel properties, the ability to rapidly generate large collections of structurally diverse molecules is paramount. The concept of library synthesis, a cornerstone of modern drug discovery, relies on the use of versatile scaffolds that can be readily functionalized. This compound is an attractive scaffold for such purposes.

The reactive ketone group and the potential for functionalization on the aromatic ring provide multiple points for diversification. For example, the synthesis of 1,4-benzodiazepine (B1214927) (BDZ) scaffolds, a privileged structure in medicinal chemistry, often employs aminophenylketones as key building blocks. researchgate.net While direct use of this compound in this context would require its conversion to an amino derivative, this highlights the potential of the core structure as a starting point for generating libraries of complex molecules. The fluorine atoms on the phenyl ring can also serve as handles for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of a wide range of substituents and the creation of extensive compound libraries.

Role in Catalytic Organic Transformations

Beyond its role as a structural component, this compound and its derivatives are finding applications in the realm of catalysis, particularly in organocatalysis and oxidation reactions.

Organocatalytic Applications of Fluorinated Ketones

Fluorinated ketones have gained significant attention as organocatalysts due to their unique electronic properties. The electron-withdrawing nature of the fluorine atoms enhances the Lewis acidity of the carbonyl carbon, making these ketones effective activators for a variety of chemical transformations.

While specific organocatalytic applications of this compound are still emerging, the broader class of fluorinated ketones has been successfully employed in reactions such as the enantioselective α-fluorination of other ketones. researchgate.netamericanelements.comwiley.comclockss.orgnih.gov In these systems, the fluorinated ketone can act as a catalyst to facilitate the transfer of a fluorine atom from an electrophilic fluorine source to a ketone substrate. The development of chiral fluorinated ketones as organocatalysts is a particularly active area of research, aiming to achieve high levels of stereocontrol in various chemical reactions.

Specific Role in Oxidation Reactions (e.g., Epoxidation)

Fluorinated ketones are known to be effective catalysts for oxidation reactions, most notably in the epoxidation of alkenes using hydrogen peroxide as a green oxidant. organic-chemistry.org The electron-deficient nature of the fluorinated ketone activates the hydrogen peroxide, leading to the in-situ formation of a highly reactive dioxirane (B86890) species, which then efficiently transfers an oxygen atom to the alkene.

Although direct studies employing this compound in this capacity are not widely reported, its structural features suggest its potential as a catalyst in such transformations. The presence of the two fluorine atoms would significantly enhance the reactivity of the corresponding dioxirane, potentially leading to a highly efficient catalytic system for epoxidation and other oxidation reactions. Research in this area could lead to the development of novel and environmentally benign oxidation protocols.

Development of New Fluorinated Reagents and High-Value Intermediates

The chemical reactivity of this compound allows for its conversion into a variety of other valuable fluorinated building blocks and reagents. The introduction of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties, making fluorinated compounds highly sought after in various fields. bldpharm.com

For example, the α-position to the carbonyl group can be functionalized, for instance, through halogenation, to produce intermediates like 2-chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one. These α-haloketones are versatile precursors for the synthesis of a wide range of other compounds, including various heterocyclic systems.

Furthermore, the ketone itself can be transformed into other functional groups. For instance, reduction of the ketone can yield the corresponding alcohol, which can then be used in further synthetic manipulations. The aromatic ring can also be a site for further functionalization, leading to a diverse array of polysubstituted fluorinated aromatic compounds. The development of synthetic methodologies starting from this compound is an active area of research, with the potential to provide access to novel fluorinated molecules with important applications in pharmaceuticals, agrochemicals, and materials science.

Future Research Directions and Emerging Opportunities for 1 2,5 Difluoro 4 Methylphenyl Ethanone

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. For 1-(2,5-Difluoro-4-methylphenyl)ethanone, future research is expected to move beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

Green Catalysis: Research into green catalytic systems offers a promising alternative. For instance, methods developed for other acetophenones, such as the liquid-phase oxidation of the corresponding ethylbenzene (B125841) using oxygen as the oxidant, could be adapted. researchgate.net A study demonstrated that a cobalt acetate (B1210297) and bromide catalyst system could achieve high conversion and yield for acetophenone (B1666503) synthesis under mild conditions. researchgate.net Another sustainable approach involves the selective hydrodeoxygenation of precursor compounds using catalysts like bimetallic iron-ruthenium nanoparticles, which operate efficiently without hydrogenating the aromatic ring. rsc.orgrsc.org

Biocatalysis: Enzymatic synthesis represents a frontier in green chemistry. Transaminases have been successfully used to produce acetophenone from methylbenzylamine, although product inhibition can be a challenge. ucl.ac.uk Future work could focus on identifying or engineering enzymes capable of synthesizing this compound or its precursors with high selectivity and under mild, aqueous conditions, potentially overcoming issues of product inhibition through in-situ product removal. ucl.ac.uk

Direct C-H Activation: A more advanced and atom-economical approach would involve the direct C-H acylation of 1,4-difluoro-2-methylbenzene. While challenging, success in this area would significantly shorten the synthetic route, reduce waste, and lower production costs.

Synthetic StrategyPotential Catalyst/SystemKey AdvantagesResearch Focus
Green Catalytic OxidationCobalt Acetate/BromideHigh yield, mild conditions, uses O2 as oxidant. researchgate.netAdapting the system for 2-ethyl-1,4-difluoro-5-methylbenzene oxidation.
Catalytic HydrodeoxygenationFe25Ru75@SILPHigh selectivity, potential for continuous flow. rsc.orgd-nb.infoSynthesis from corresponding hydroxy- or amino-precursors.
BiocatalysisEngineered TransaminasesHigh selectivity, aqueous conditions, biodegradable catalyst. ucl.ac.ukEnzyme screening and development for the specific substrate.
Direct C-H AcylationTransition Metal Catalysts (e.g., Rh, Ru, Pd)Atom economy, reduced steps.Overcoming regioselectivity challenges on the substituted ring.

Investigation of Unexplored Reactivity Patterns and Transformation Pathways

The reactivity of this compound is largely governed by its ketone functional group and the electronically distinct aromatic ring. While standard ketone chemistry is expected, the fluorine and methyl substituents introduce nuances that are ripe for investigation.

Alpha-Functionalization: The protons on the methyl group of the acetyl moiety are acidic and can be removed to form an enolate. This enolate can participate in a wide range of reactions. For example, halogenation at this position could lead to compounds like 2-chloro-1-(2,5-difluoro-4-methylphenyl)ethanone, a known derivative. uni.lu This intermediate is a versatile precursor for synthesizing more complex molecules through nucleophilic substitution.

Condensation Reactions: Aldol (B89426) and Claisen-Schmidt condensations with various aldehydes and ketones could yield a library of chalcone-like derivatives. The electronic properties of the difluoro-methylphenyl ring would influence the reactivity of the ketone and the stability of the resulting products, potentially leading to novel compounds with interesting photophysical or biological properties.

Asymmetric Reduction: The asymmetric reduction of the ketone to form a chiral alcohol, (1S)- or (1R)-1-(2,5-Difluoro-4-methylphenyl)ethanol, is a key transformation. Developing highly enantioselective catalysts for this reduction would provide access to valuable chiral building blocks for the pharmaceutical and agrochemical industries.

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atoms are generally stable, extreme conditions or highly activated substrates might allow for their displacement. Investigating the potential for SNAr reactions under various conditions could open pathways to novel tri-substituted benzene (B151609) derivatives that are otherwise difficult to access. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Transitioning from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and reproducibility.

Future research should aim to develop continuous flow methodologies for both the synthesis of this compound and its subsequent transformations. For instance, the catalytic oxidation of ethylbenzene derivatives has been successfully demonstrated in a continuous flow mode, achieving high selectivity and conversion while reducing reaction times. nih.gov Similarly, multi-step reactions, such as the formation of an intermediate followed by its immediate reaction in a subsequent module, can be streamlined. An automated platform could rapidly screen different reactants, catalysts, and conditions, accelerating the discovery of new derivatives and their optimal synthesis protocols. This approach is particularly advantageous for exploring the reactivity patterns discussed in the previous section, allowing for high-throughput synthesis and screening of novel compounds. researchgate.net

Advanced Material Science Applications of Derivatives (e.g., Polymers, Liquid Crystals)

The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning material properties. rsc.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance thermal stability, modify electronic energy levels (HOMO/LUMO), and influence intermolecular interactions, making derivatives of this compound attractive for materials science. rsc.org

Liquid Crystals: Fluorinated compounds are crucial in the liquid crystal display (LCD) industry. beilstein-journals.org Derivatives of this compound could be explored as components of liquid crystal mixtures or as chiral dopants. For example, research has shown that difluoro-dioxane structures derived from fluorinated ketones can act as effective chiral dopants, inducing a helical twist in nematic host mixtures, a critical requirement for twisted nematic (TN) and super-twisted nematic (STN) displays. beilstein-journals.org The specific substitution pattern of the title compound could lead to new liquid crystals with optimized dielectric anisotropy and viscosity.

Polymers: This compound can serve as a monomer or a precursor to monomers for high-performance polymers. Polymerization of vinyl derivatives (obtained, for example, via Wittig reaction on the ketone) could yield polymers with high thermal stability, low dielectric constants, and specific optical properties. Such materials could find applications in electronics, aerospace, and as advanced coatings. The presence of fluorine often enhances resistance to oxidation and chemical degradation. mdpi.com

Organic Electronics: The electron-withdrawing nature of the difluorophenyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of conjugated molecules derived from it. rsc.org This makes such materials potential candidates for n-type or ambipolar semiconductors in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). Future work could involve synthesizing extended π-conjugated systems based on this fluorinated core.

Application AreaDerivative TypePotential AdvantageResearch Direction
Liquid CrystalsChiral dioxanes, ester-containing moleculesHigh helical twisting power, optimized dielectric properties. beilstein-journals.orgSynthesis of rod-like molecules and testing in nematic hosts.
High-Performance PolymersPoly(vinyl)s, Poly(acrylates)Enhanced thermal stability, chemical resistance, low dielectric constant.Monomer synthesis and controlled polymerization.
Organic ElectronicsChalcones, extended π-systemsLowered LUMO for n-type semiconductivity, improved stability. rsc.orgIncorporation into known organic semiconductor backbones.

Q & A

Q. Supporting Evidence :

  • Analogous synthesis of 1-(2,3-difluoro-4-(trifluoromethyl)phenyl)ethanone via Friedel-Crafts acylation .
  • Amino-substituted ethanones synthesized via multi-step pathways involving electrophilic substitution .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR (CDCl₃): Expect singlet ~2.6 ppm (acetyl CH₃), aromatic protons split into doublets (J = 8–10 Hz) due to fluorine coupling.
    • ¹³C NMR : Peaks at ~200 ppm (ketone C=O), 15–25 ppm (methyl group), and aromatic carbons (110–150 ppm) with splitting from fluorine.
  • ¹⁹F NMR : Distinct signals for 2-F and 5-F (δ ≈ -110 to -150 ppm, depending on substitution pattern).
  • Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 186 (C₉H₈F₂O), with fragmentation peaks at m/z 171 (loss of CH₃) and 143 (loss of COCH₃).
  • IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch), 1250–1100 cm⁻¹ (C-F stretches).

Q. Supporting Evidence :

  • Structural elucidation of 1-(2'-fluoro[1,1'-biphenyl]-4-yl)ethanone via NMR and MS .
  • Fluorinated acetophenones characterized using ¹⁹F NMR in similar studies .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

Electrostatic Potential Maps : Use DFT calculations (e.g., B3LYP/6-31G*) to identify electron-deficient regions. The ketone carbon is the primary electrophilic site, with fluorine substituents enhancing electrophilicity via inductive effects.

Transition State Analysis : Model nucleophilic attack (e.g., Grignard reagents) to determine activation barriers. Compare with non-fluorinated analogs to quantify fluorine’s impact.

Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions (e.g., THF, DMF).

Q. Supporting Evidence :

  • Studies on 1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone highlight fluorine’s electron-withdrawing effects on reactivity .

Advanced: How can conflicting biological activity data for fluorinated acetophenones be resolved?

Methodological Answer:

Assay Standardization : Replicate studies under controlled conditions (pH, temperature, solvent) to minimize variability.

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorine position, methyl groups) across analogs. For example, 2,5-difluoro substitution may enhance membrane permeability vs. 3,5-difluoro derivatives.

Meta-Analysis : Aggregate data from enzyme inhibition (e.g., cytochrome P450) or cytotoxicity assays to identify trends.

Q. Supporting Evidence :

  • Enzyme inhibition studies of 1-(4-hydroxy-2-(trifluoromethyl)phenyl)ethanone demonstrate substituent-dependent activity .

Basic: What key physicochemical properties influence the handling of this compound?

Methodological Answer:

Property Value/Range Handling Consideration
Melting Point~45–55°C (estimated)Store at RT; avoid prolonged heating.
LogP~2.5–3.0 (predicted)Use hydrophobic solvents for extraction.
StabilityHydrolytically stableAvoid strong bases to prevent enolate formation.
Flash Point~120–130°C (estimated)Use flame-resistant equipment.

Q. Supporting Evidence :

  • LogP and stability data inferred from structurally similar compounds like 1-(2,4-dichlorophenyl)ethanone .

Advanced: How do fluorine substituents affect the keto-enol tautomerism of this compound?

Methodological Answer:

Acidity Measurements : Use UV-Vis or NMR titration to determine enol content. Fluorine’s electron-withdrawing effect increases α-H acidity, favoring enol formation.

Computational Analysis : Calculate tautomerization energy barriers (e.g., via Gaussian). Compare with non-fluorinated analogs (e.g., 4-methylacetophenone).

Solvent Screening : Polar aprotic solvents (e.g., DMSO) stabilize enolates, while nonpolar solvents favor keto forms.

Q. Supporting Evidence :

  • Studies on 1-(3,5-difluoro-2-hydroxyphenyl)ethanone demonstrate enhanced enol stabilization via intramolecular H-bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.